molecular formula C7H14ClNO3 B2686528 2-(Oxolan-2-ylmethylamino)acetic acid;hydrochloride CAS No. 2567504-93-0

2-(Oxolan-2-ylmethylamino)acetic acid;hydrochloride

Cat. No.: B2686528
CAS No.: 2567504-93-0
M. Wt: 195.64
InChI Key: NLHXSBFKQAOEEQ-UHFFFAOYSA-N
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Description

2-(Oxolan-2-ylmethylamino)acetic acid hydrochloride is a heterocyclic compound comprising a tetrahydrofuran (oxolan) ring linked via a methylamino group to an acetic acid moiety, which is stabilized as a hydrochloride salt. This structural configuration enhances solubility and stability, making it valuable in synthetic chemistry and pharmaceutical research. The oxolan (tetrahydrofuran) ring contributes to its polarity and hydrogen-bonding capacity, while the acetic acid moiety allows for further functionalization.

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-7(10)5-8-4-6-2-1-3-11-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHXSBFKQAOEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-ylmethylamino)acetic acid;hydrochloride typically involves the reaction of tetrahydrofuran-2-ylmethylamine with glycine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and purity. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-ylmethylamino)acetic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(Oxolan-2-ylmethylamino)acetic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-ylmethylamino)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Acetic Acid Derivatives

2-(Morpholin-4-yl)acetic Acid Hydrochloride
  • Structure : Features a morpholine ring (six-membered, containing oxygen and nitrogen) instead of oxolan.
  • Properties : Molecular weight ≈195.64 g/mol. The morpholine ring acts as a bioisostere, enhancing polarity and hydrogen-bonding capacity.
  • Applications : Widely used in organic synthesis as a building block for nucleophilic substitutions and coordination chemistry .
  • Key Difference : The six-membered morpholine ring vs. five-membered oxolan alters steric and electronic profiles, affecting reactivity and target interactions.
2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride
  • Structure : Substitutes oxolan with oxan (tetrahydropyran, a six-membered oxygen ring) at the 3-position.
  • Properties : Molecular weight 195.64 g/mol; purity ≥95%.
  • Applications: Versatile in pharmaceutical, agrochemical, and material science research.

Ester Derivatives of Amino-Acetic Acid Hydrochlorides

Ethyl 2-Amino-2-(oxolan-3-yl)acetate Hydrochloride
  • Structure : Ethyl ester replaces the carboxylic acid group.
  • Properties : Molecular weight 223.7 g/mol; SMILES: CCOC(=O)C(C1CCOC1)N.Cl.
  • Applications : Enhanced solubility in organic solvents compared to the free acid form, making it a preferred intermediate in multi-step syntheses .
Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride
  • Structure : Incorporates a phenyl group and pyrrolidine (five-membered nitrogen ring).
  • Properties : Molecular weight 255.7 g/mol; purity ≥98%.
  • Applications : Serves as an analytical reference standard in forensic and pharmacological research. The aromatic phenyl group introduces π-π stacking interactions absent in oxolan derivatives .

Substituted Phenyl and Bicyclic Derivatives

2-(Methylamino)-2-phenylacetic Acid Hydrochloride
  • Structure : A phenyl group replaces the oxolan ring.
  • Properties : CAS 28544-42-5; higher lipophilicity due to the aromatic substituent.
  • Applications: Used in chiral resolution studies and as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .
2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic Acid Hydrochloride
  • Structure : Features a bicyclo[1.1.1]pentane cage, a phenyl isostere.
  • Properties: Molecular formula C7H12ClNO2; steric hindrance from the cage structure limits rotational freedom.

Comparative Data Table

Compound Name Heterocycle/Substituent Functional Group Molecular Weight (g/mol) Key Applications
2-(Oxolan-2-ylmethylamino)acetic acid HCl Oxolan (THF) Acetic acid HCl ~196* Pharmaceutical synthesis
2-(Morpholin-4-yl)acetic acid HCl Morpholine Acetic acid HCl 195.64 Organic synthesis, coordination
2-Amino-2-(oxan-3-yl)acetic acid HCl Oxan (THP) Acetic acid HCl 195.64 Agrochemicals, drug development
Ethyl 2-amino-2-(oxolan-3-yl)acetate HCl Oxolan (THF) Ester HCl 223.7 Synthetic intermediates
2-(Methylamino)-2-phenylacetic acid HCl Phenyl Acetic acid HCl 199.6* Chiral resolution, NSAID precursors

*Calculated based on molecular formula.

Biological Activity

2-(Oxolan-2-ylmethylamino)acetic acid;hydrochloride, also known by its CAS number 2567504-93-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C7H13ClN2O2
  • Molecular Weight : 192.64 g/mol
  • IUPAC Name : 2-(Oxolan-2-ylmethylamino)acetic acid hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, particularly in the central nervous system (CNS). The oxolane ring structure may contribute to its ability to cross the blood-brain barrier, enhancing its bioavailability in neurological applications.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to reduce neuronal apoptosis in models of neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindingsReference
Neuroprotection in Alzheimer's ModelReduced neuronal death and improved cognitive function in animal models.
Antimicrobial EfficacyEffective against Staphylococcus aureus and Escherichia coli at low concentrations.
Anti-inflammatory ActivityDecreased levels of TNF-alpha and IL-6 in treated models.

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the safety profile of this compound. Toxicological studies indicate:

  • Acute Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

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